(E)-3-(2-fluorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one
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Description
(E)-3-(2-fluorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H23FN4O2 and its molecular weight is 382.439. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds structurally related to "(E)-3-(2-fluorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one" have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. Studies have shown that certain derivatives exhibit potent antitumor activity against various cancer cells, highlighting the potential of these compounds in cancer research and therapy (Naito et al., 2005).
Serotonin and Dopamine Receptor Antagonism
Other related compounds have demonstrated significant activity as antagonists for serotonin (5-HT2) and dopamine (D2) receptors. This suggests potential applications in the development of therapeutics for psychiatric and neurological disorders. For example, research into noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists has provided valuable insights into the design of compounds with improved safety and efficacy profiles for the treatment of conditions such as schizophrenia (Perregaard et al., 1992).
Antipsychotic Potential
The structural motif of piperazine linked to various heterocyclic rings, similar to the one present in the query compound, has been explored for its antipsychotic potential. Studies have identified compounds with low cataleptogenic profiles, indicating their potential as safer antipsychotic medications. The research in this area contributes to the ongoing effort to develop more effective and safer treatments for psychiatric disorders (Wise et al., 1985).
Antimalarial Activity
Piperazine derivatives have also been investigated for their antimalarial properties. Synthesis and structure-activity relationship studies of aryl piperazine and pyrrolidine compounds have revealed promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. This underscores the potential of such compounds in the development of new antimalarial agents (Mendoza et al., 2011).
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c22-18-7-2-1-5-16(18)8-9-20(27)24-11-13-25(14-12-24)21(28)19-15-17-6-3-4-10-26(17)23-19/h1-2,5,7-9,15H,3-4,6,10-14H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHROBFSUIXKFHN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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